Tyloxapol

Surfactant physical chemistry Pharmaceutical formulation Drug solubilization

Tyloxapol (CAS 25301-02-4, Triton WR-1339) is a nonionic liquid oligomeric surfactant of the alkyl aryl polyether alcohol class, synthesized by formaldehyde-mediated oligomerization of octoxynol 9 (Triton X-100) units, yielding an average heptamer. It is pharmacopoeia-listed (USP/NF) as an excipient and is employed in mucolytic inhalation therapy, ophthalmic formulations, hyperlipidemia animal model induction, and as a solubilizing agent for poorly water-soluble drugs.

Molecular Formula C17H28O3
Molecular Weight 280.4 g/mol
CAS No. 25301-02-4
Cat. No. B196765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyloxapol
CAS25301-02-4
Synonyms4-(1,1,3,3-Tetramethylbutyl)phenol polymer with formaldehyde and oxirane;  p-(1,1,3,3-Tetramethylbutyl)Phenol Polymer with Ethylene Oxide and Formaldehyde;  Ethylene Oxide Polymer with Formaldehyde and p-(1,1,3,3-Tetramethylbutyl)phenol;  Oxirane Polymer with Formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol;  Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer;  Ethylene oxide-formaldehyde-p-octylphenol Copolymer; 
Molecular FormulaC17H28O3
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1
InChIInChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2
InChIKeyMDYZKJNTKZIUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyloxapol (CAS 25301-02-4) Procurement Guide: Oligomeric Nonionic Surfactant vs. Monomeric Analogs for Pharmaceutical and Biochemical Selection


Tyloxapol (CAS 25301-02-4, Triton WR-1339) is a nonionic liquid oligomeric surfactant of the alkyl aryl polyether alcohol class, synthesized by formaldehyde-mediated oligomerization of octoxynol 9 (Triton X-100) units, yielding an average heptamer [1]. It is pharmacopoeia-listed (USP/NF) as an excipient and is employed in mucolytic inhalation therapy, ophthalmic formulations, hyperlipidemia animal model induction, and as a solubilizing agent for poorly water-soluble drugs [2]. Its oligomeric architecture confers physicochemical properties that are not attainable by its monomeric counterpart or alternative nonionic surfactants, making direct substitution without quantitative justification inadvisable [1].

Why In-Class Nonionic Surfactants Cannot Substitute Tyloxapol Without Quantitative Performance Loss


Tyloxapol is frequently grouped with octoxynol 9 (Triton X-100), nonoxynol 9, polysorbate 80, and Cremophor EL under the general category of nonionic surfactants. However, its oligomeric structure — with an average of seven monomer units linked by methylene bridges — produces a critical micelle concentration (CMC) roughly an order of magnitude lower, a cloud point ~28°C higher, a micelle aggregation number ~18-fold smaller, and a microviscosity 3–4 times greater than its monomeric analog Triton X-100 [1][2]. These differences translate into quantifiable performance gaps in drug solubilization efficiency, temperature-dependent phase stability, and mucolytic activity that cannot be matched by monomeric alternatives at equivalent concentrations. A formulator or researcher who substitutes Tyloxapol with Triton X-100, Tween 80, or a generic nonionic surfactant risks altered micellar morphology, reduced drug payload, premature phase separation at elevated temperatures, and loss of the distinct dual-action mucolytic/anti-inflammatory profile demonstrated in controlled clinical trials [3].

Tyloxapol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


Critical Micelle Concentration (CMC): Tyloxapol Requires ~4- to 50-Fold Lower Concentration Than Triton X-100 to Form Micelles

Tyloxapol exhibits a CMC that is substantially lower than its monomeric counterpart Triton X-100. In a direct head-to-head study by Schott (1998), the CMC of octoxynol 9 (Triton X-100) was 4.4 times larger than that of Tyloxapol under identical experimental conditions [1]. Independent supplier specifications list Tyloxapol CMC at 0.018 mM , while Triton X-100 CMC ranges from 0.2 to 0.9 mM at 20–25°C , representing an 11- to 50-fold difference depending on the temperature and method. This means Tyloxapol achieves micellization at surfactant concentrations that are an order of magnitude lower, reducing the total excipient load required in a formulation.

Surfactant physical chemistry Pharmaceutical formulation Drug solubilization

Cloud Point (CP): Tyloxapol Remains Micellar at Temperatures 28°C Higher Than Triton X-100, Preserving Function in Elevated-Temperature Processes

The cloud point — the temperature at which a nonionic surfactant solution undergoes phase separation — is a critical parameter for processing and storage. Schott (1998) demonstrated that the cloud point of dilute aqueous Tyloxapol solutions was 28°C higher than that of octoxynol 9 (Triton X-100) [1]. Supplier data confirm this: Tyloxapol CP = 94.3°C versus Triton X-100 CP = 65°C . Furthermore, Schott showed that salting-out ions (Na⁺, Cl⁻, SO₄²⁻) lowered the CP of Tyloxapol by 29% more than that of Triton X-100 on a relative basis, yet because Tyloxapol started from a higher baseline CP, its absolute CP values in the presence of salts remained higher than those of Triton X-100 [1]. This means Tyloxapol retains its micellar integrity and solubilization capacity under thermal conditions that would cause Triton X-100 to phase-separate.

Surfactant thermal stability Formulation processing Cloud point extraction

Micelle Morphology and Aggregation Number: Tyloxapol Forms Markedly Smaller Spherical Micelles (Nagg ≈16) vs. Large Ellipsoidal Triton X-100 Micelles (Nagg ≈287)

Using dynamic light scattering (DLS) and small-angle neutron scattering (SANS), Dharaiya et al. (2015) characterized micelles of 5% Tyloxapol and 5% Triton X-100 in water at 30°C. Tyloxapol forms small spherical micelles with hydrodynamic radius Rh ≈ 3.4 nm and aggregation number Nagg ≈ 16, whereas Triton X-100 forms larger ellipsoidal micelles with Rh ≈ 5.5 nm (Ra ≈ 6.3 nm, Rb ≈ 2.0 nm) and Nagg ≈ 287 [1]. Regev and Zana (1999) further demonstrated that the microviscosity inside Tyloxapol micelles is 3–4 times higher than in Triton X-100 micelles, and the micellar core provides a less polar microenvironment for solubilizates [2]. Cryo-TEM confirmed that Tyloxapol micelles remain spheroidal up to ~10 wt% concentration [2]. These structural differences have direct consequences for drug loading geometry, release kinetics, and the ability to penetrate biological barriers.

Micelle structure Drug delivery nanocarriers Small-angle neutron scattering

Drug Solubilization Capacity: Tyloxapol Micelles Exhibit Superior Partitioning of Levofloxacin Compared to Polysorbate 80 (Tween 80) and Tween 20

Saraf et al. (2020) evaluated a panel of ionic and nonionic surfactants for solubilization of the fluoroquinolone antibiotic levofloxacin at pH 7.4. Among nonionic surfactants, Tyloxapol exhibited the highest drug-surfactant binding constant (Kb = 5.38 × 10⁴ M⁻¹), which was superior to Tween 80, Tween 20, and several ionic surfactants (CTAB: 5.68 × 10³ M⁻¹; SDS: 7.34 × 10² M⁻¹) [1]. The authors explicitly stated that a greater amount of levofloxacin was found to partition into Tyloxapol micelles than into those of CTAB and SDS, and that the binding constant was higher 'in comparison to DTAB, DDAB, NaC, Tween 80, and Tween 20' [1]. This indicates that Tyloxapol provides a more favorable solubilization environment for this model drug than the widely used polysorbate-based nonionic surfactants.

Drug-surfactant interaction Solubilization efficiency Fluorescence quenching

Mucolytic Efficacy in COPD: Tyloxapol Inhalation Increases Sputum Expectoration by 53% vs. Saline Control with Concomitant Anti-Inflammatory Cytokine Reduction

In a randomized, double-blind, placebo-controlled crossover clinical trial (Schmidt et al., 2016; NCT02515799), 21 COPD patients inhaled either 5 mL of Tyloxapol 1% solution or 0.9% saline three times daily for three weeks. At week 3, the primary endpoint — sputum weight — was significantly higher during the Tyloxapol phase: mean 4.03 g (95% CI: 2.34–5.73 g) vs. saline 2.63 g (95% CI: 1.73–3.53 g), p = 0.041 [1]. This represents a 53% relative increase in expectorated sputum. Sputum cell counts decreased during Tyloxapol treatment, and all measured inflammatory cytokines (IL-1β, IL-6, IL-8) decreased from day 1 to week 3 during Tyloxapol treatment, whereas they increased during the saline phase. In vitro analyses confirmed significant anti-inflammatory properties of Tyloxapol [1]. No serious adverse events were attributed to Tyloxapol despite >1000 inhalations administered.

Mucolytic therapy COPD Clinical trial Sputum rheology

Ophthalmic Drug Delivery Enhancement: Tyloxapol Addition to Nanocrystal Formulations Yields Stronger Intraocular Pressure Reduction Than Commercial Glaucoma Products

Masuda et al. (2024) investigated the effect of Tyloxapol addition to brinzolamide (BRI) nanocrystal formulations for glaucoma treatment. BRI nanocrystallization alone exhibited higher corneal permeability than non-milled formulations in both in vitro Franz diffusion cell assays (rat corneas) and in vivo rabbit models. Critically, the addition of Tyloxapol to the BRI nanocrystal formulation further improved intraocular penetration and produced a stronger intraocular pressure (IOP)-reducing effect than the commercial BRI product [1]. In a separate ophthalmic study, Carmignani et al. (2002) demonstrated that a 1% tropicamide formulation containing 3% Tyloxapol achieved a statistically significant improvement in AUC for mydriatic effect in rabbits compared with commercial 1% tropicamide eyedrops, outperforming formulations based on Cremophor EL (7.5%) and Pluronic P85 (15%) in terms of stability and drug delivery at physiologically compatible pH [2].

Ophthalmic formulation Corneal permeability Glaucoma therapy Nanocrystal drug delivery

High-Impact Application Scenarios Where Tyloxapol's Quantified Differentiation Drives Scientific and Procurement Decisions


Pharmaceutical Formulation of Poorly Water-Soluble Drugs Requiring Low Excipient Load and High Thermal Process Tolerance

When developing oral or parenteral formulations of BCS Class II/IV drugs, Tyloxapol's CMC of 0.018 mM allows micellar solubilization at concentrations 11- to 50-fold lower than Triton X-100 (0.2–0.9 mM), reducing total excipient exposure [1]. Its cloud point of 94.3°C vs. 65°C for Triton X-100 permits terminal steam sterilization (121°C) and hot-fill manufacturing without phase separation [1]. The higher drug-surfactant binding constant (Kb = 5.38 × 10⁴ M⁻¹ for levofloxacin, exceeding Tween 80 and Tween 20) indicates more efficient drug loading per micelle [2]. Mixed micelle systems with lecithin leverage Tyloxapol's synergistic interaction parameter (β) to achieve entrapment efficiencies up to 94.3% for anti-tubercular drugs [3].

Inhalation Therapy for Chronic Obstructive Pulmonary Disease (COPD) with Mucolytic and Anti-Inflammatory Dual Action

Tyloxapol 1% inhalation solution is supported by the only double-blind, randomized controlled trial demonstrating a 53% increase in sputum expectoration (4.03 g vs. 2.63 g with saline, p = 0.041) over a 3-week treatment period in COPD patients [4]. Unlike N-acetylcysteine (which requires pH-dependent disulfide bond cleavage) or dornase alfa (enzyme-based DNA hydrolysis), Tyloxapol acts via surfactant-mediated mucus liquefaction combined with direct anti-inflammatory effects — evidenced by decreased sputum inflammatory cytokines (IL-1β, IL-6, IL-8) during treatment compared with cytokine increases during the saline control phase [4]. This dual mechanism differentiates Tyloxapol from single-action mucoactive agents and supports its procurement for clinical or research applications in muco-obstructive pulmonary diseases.

Ophthalmic Drug Delivery Systems Requiring Enhanced Corneal Permeability and Superior Intraocular Pressure Control

For glaucoma therapeutics and other ophthalmic drugs limited by poor corneal penetration, Tyloxapol addition to nanocrystal formulations significantly enhances transcorneal drug flux and produces IOP reduction exceeding that of commercial reference products [5]. A tropicamide formulation with only 3% Tyloxapol achieved statistically significant improvement in mydriatic AUC compared with commercial eyedrops, while requiring lower surfactant loading than Cremophor EL (7.5%) or Pluronic P85 (15%) formulations [6]. The small spherical micelles (Rh ≈ 3.4 nm, Nagg ≈ 16) of Tyloxapol may facilitate paracellular or transcellular transport across the corneal epithelium more effectively than the larger ellipsoidal micelles of monomeric surfactants [7].

Hyperlipidemia and Atherosclerosis Animal Model Induction via Lipoprotein Lipase Inhibition

Tyloxapol (Triton WR-1339) is the standard agent for acute and chronic hyperlipidemia induction in rodent models due to its unique and potent inhibition of lipoprotein lipase, leading to rapid and sustained elevation of serum triglycerides and cholesterol [8]. Unlike dietary or genetic models, Tyloxapol provides a pharmacologically controllable, dose-dependent hyperlipidemia that can be maintained for 1–3 weeks with thrice-weekly intravenous injection [8]. This mechanism is not shared by other nonionic surfactants such as Triton X-100 or Polysorbate 80, which lack lipoprotein lipase inhibitory activity, making Tyloxapol irreplaceable for screening hypocholesterolemic drug candidates and studying lipid metabolism pathways [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyloxapol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.